Product packaging for 2-Bromo-2-(3-chlorophenyl)acetic acid(Cat. No.:CAS No. 3381-74-6)

2-Bromo-2-(3-chlorophenyl)acetic acid

Cat. No.: B3189607
CAS No.: 3381-74-6
M. Wt: 249.49 g/mol
InChI Key: YXFVWXWKXCZRTF-UHFFFAOYSA-N
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Description

Contextual Significance of α-Halo Carboxylic Acids in Contemporary Organic Synthesis and Research

α-Halo carboxylic acids are organic compounds characterized by a carboxylic acid functional group with a halogen atom attached to the adjacent carbon (the α-carbon). biosynth.com This structural feature makes them highly valuable intermediates in organic synthesis. molbase.com The presence of the electronegative halogen atom significantly influences the molecule's reactivity, enhancing the acidity of the carboxylic acid and making the α-carbon susceptible to nucleophilic attack. molbase.com

Their importance stems from their versatility as precursors to a wide range of other compounds. biosynth.com For instance, they are key starting materials in the synthesis of amino acids, where the halogen is displaced by an amine group. biosynth.com They also participate in fundamental reactions such as the Hell-Volhard-Zelinsky reaction for their preparation and the Darzens reaction to form α,β-epoxy esters. biosynth.comaccelachem.com This reactivity makes α-halo carboxylic acids indispensable tools for synthetic chemists aiming to construct complex molecular architectures, including those found in pharmaceuticals and other biologically active compounds. molbase.com

Overview of Substituted Phenylacetic Acid Derivatives in Chemical Literature

Phenylacetic acid and its derivatives are another class of compounds with considerable importance in medicinal chemistry and materials science. sigmaaldrich.com The core structure, consisting of a phenyl ring attached to an acetic acid moiety, serves as a scaffold that can be modified to create a diverse range of molecules with specific functions. sigmaaldrich.com The incorporation of a phenylacetic acid group into therapeutic agents can confer beneficial properties and create novel, patentable chemical entities. sigmaaldrich.com

The literature contains numerous examples of substituted phenylacetic acids being used as crucial starting materials or intermediates for the production of innovative drug candidates. For instance, halogenated phenylacetic acid derivatives have been synthesized and evaluated as aldose reductase inhibitors. bldpharm.com The synthesis of these compounds often involves advanced catalytic methods, such as palladium-catalyzed coupling reactions, to build the desired molecular framework. sigmaaldrich.comgoogle.com Their utility extends to being precursors for agrochemicals and other specialized organic compounds.

Research Focus on 2-Bromo-2-(3-chlorophenyl)acetic Acid within the Scope of Advanced Chemical Studies

While its isomers, such as 2-bromo-2-(2-chlorophenyl)acetic acid and 2-bromo-2-(4-chlorophenyl)acetic acid, are noted in the literature as intermediates in the synthesis of pharmaceuticals like clopidogrel, specific research focusing exclusively on this compound is less prevalent. sigmaaldrich.comgoogle.comsigmaaldrich.com Its primary role in advanced chemical studies is that of a specialized building block or synthetic intermediate.

The reactivity of this compound is dictated by its structure: the α-bromo group allows for nucleophilic substitution reactions, while the substituted phenyl ring can be further modified. Researchers utilize compounds of this nature to synthesize more complex target molecules, leveraging the predictable reactivity of the α-halo acid moiety. Although detailed studies on this specific isomer are not widely published, its value is inferred from the extensive applications of its structural relatives in creating novel compounds for pharmaceutical and agrochemical research. bldpharm.com

Compound Data

The following tables provide key identifiers and properties for the compounds discussed in this article.

Table 1: this compound

IdentifierValue
CAS Number3381-74-6 molbase.com
Molecular FormulaC₈H₆BrClO₂ molbase.com
Molecular Weight249.489 g/mol molbase.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrClO2 B3189607 2-Bromo-2-(3-chlorophenyl)acetic acid CAS No. 3381-74-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2-(3-chlorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-7(8(11)12)5-2-1-3-6(10)4-5/h1-4,7H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFVWXWKXCZRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Derivatization and Advanced Chemical Transformations of 2 Bromo 2 3 Chlorophenyl Acetic Acid

Esterification and Selective Ester Hydrolysis Reactions

The carboxylic acid functionality of 2-bromo-2-(3-chlorophenyl)acetic acid is readily converted into its corresponding esters, which are often used as intermediates in multi-step syntheses to protect the acid group or to modify its reactivity.

Standard esterification methods, such as the Fischer-Speier esterification, are effective for this substrate. This typically involves reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), and heating the mixture to reflux. google.com The reaction is an equilibrium process, and using a large excess of the alcohol can drive it towards the ester product. masterorganicchemistry.com Another powerful method is transesterification, where the parent acid is reacted with an ester, such as methyl acetate (B1210297), under Lewis acid catalysis. Catalysts like titanium tetrachloride (TiCl₄) or magnesium perchlorate (B79767) (Mg(ClO₄)₂) have been shown to be effective for the esterification of the analogous 2-bromo-2-(2-chlorophenyl)acetic acid, yielding the corresponding methyl ester with high purity and in excellent yields. google.com

Table 1: Representative Conditions for Esterification This table is representative of general methods applicable to the title compound, based on data for analogous structures.

Method Alcohol/Reagent Catalyst Conditions Typical Yield Reference
Fischer Esterification Methanol H₂SO₄ Reflux, 4 hours >90% google.com
Transesterification Methyl Acetate TiCl₄ Reflux, 2-16 hours >90% google.com

Selective hydrolysis of the resulting esters is also a critical transformation, allowing for the deprotection of the carboxylic acid at a desired stage of a synthetic sequence. While standard acidic or basic hydrolysis can be employed, chemoselective methods are often preferred to avoid side reactions at other sensitive sites in the molecule. Enzymatic hydrolysis, using lipases, offers a mild and highly selective alternative for cleaving ester bonds under neutral conditions, often with high substrate specificity. mdpi.com Furthermore, kinetic studies on the hydrolysis of activated esters, such as nitrophenyl esters, show that the rate of hydrolysis can be precisely controlled by the pH of the medium and the nature of the leaving group, allowing for selective cleavage even in the presence of other nucleophiles. beilstein-journals.orgnih.gov

Amidation and Peptide Coupling Reactions for Complex Molecule Synthesis

The conversion of the carboxylic acid group of this compound into an amide bond is a fundamental transformation for the synthesis of a wide range of molecules, including potential bioactive compounds and complex peptide structures. This requires the activation of the carboxyl group to facilitate nucleophilic attack by a primary or secondary amine.

A variety of modern coupling reagents are employed for this purpose. Reagents such as 3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) are particularly useful for minimizing racemization at the α-carbon. peptide.com Other common reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to enhance efficiency and suppress side reactions. peptide.comgoogle.com

A particularly relevant strategy for building libraries of complex molecules is the "sub-monomer" approach used in peptoid synthesis. In this method, a chiral α-bromo acid, such as this compound, is first coupled to a resin-bound amine. The resulting α-bromo amide is then subjected to nucleophilic substitution by a diverse range of primary amines to displace the bromide, allowing for the rapid construction of stereochemically diverse peptide tertiary amide (PTA) libraries. nih.gov

Table 2: Common Reagents for Amide Bond Formation

Reagent Class Example(s) Key Features
Carbodiimides DCC, DIC Widely used, forms urea (B33335) byproduct.
Phosphonium (B103445) Salts BOP, PyBOP High efficiency, good for hindered couplings.
Uronium/Aminium Salts HBTU, HATU, TOTU Fast reaction rates, low racemization. peptide.com

Investigation of Nucleophilic Substitution Pathways at the α-Carbon

The bromine atom at the α-carbon of this compound and its derivatives is an excellent leaving group, making this position highly susceptible to nucleophilic attack. This substitution can proceed through two primary mechanistic pathways: Sₙ1 and Sₙ2. youtube.comlibretexts.org The choice of pathway is influenced by the nucleophile, solvent, and substrate structure.

The Sₙ2 (bimolecular nucleophilic substitution) mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). masterorganicchemistry.comyoutube.com This process leads to a predictable inversion of stereochemistry at the α-carbon. Sₙ2 reactions are favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone, DMF, DMSO).

The Sₙ1 (unimolecular nucleophilic substitution) mechanism is a two-step process. The first and rate-determining step is the departure of the leaving group to form a planar carbocation intermediate. youtube.com This benzylic carbocation is stabilized by resonance with the adjacent phenyl ring. The nucleophile can then attack the carbocation from either face, typically resulting in a racemic or epimerized mixture of products. Sₙ1 reactions are favored by weak nucleophiles and polar protic solvents (e.g., water, methanol, ethanol) that can stabilize both the leaving group anion and the carbocation intermediate.

A practical application of this reactivity is seen in the synthesis of the drug clopidogrel, where the methyl ester of the isomeric 2-bromo-2-(2-chlorophenyl)acetic acid undergoes nucleophilic substitution with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. google.comgoogleapis.com

Table 3: Comparison of Sₙ1 and Sₙ2 Pathways at the α-Carbon

Feature Sₙ1 Pathway Sₙ2 Pathway
Mechanism Two steps via a carbocation intermediate One concerted step via a pentavalent transition state
Kinetics First order (rate = k[substrate]) Second order (rate = k[substrate][nucleophile])
Stereochemistry Racemization/Epimerization Inversion of configuration
Favored by Weak nucleophiles, polar protic solvents Strong nucleophiles, polar aprotic solvents

| Rearrangements | Possible (though unlikely for this stable carbocation) | Not possible |

Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl Modification

While the α-bromo position is a hub for substitution, the 3-chlorophenyl ring offers a site for C-C and C-N bond formation through transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the modification of the aryl core. The primary challenge is the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, often requiring more specialized catalysts and conditions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples aryl halides with organoboron compounds (boronic acids or esters) to form biaryl structures. libretexts.org While activating the C-Cl bond is demanding, successful couplings of chlorophenyl derivatives have been reported. nih.gov Achieving selectivity in molecules with multiple halides, such as a hypothetical bromo-chlorophenyl acetic acid derivative, is possible, as the oxidative addition of palladium typically occurs preferentially at the more reactive C-Br bond. nih.gov

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgresearchgate.net It is a powerful tool for introducing alkynyl moieties, which can serve as handles for further transformations. Similar to the Suzuki coupling, the reactivity trend for the halide is I > Br > Cl, making the reaction at the chloro-position challenging but feasible with robust catalyst systems. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling an aryl halide with an amine. It has largely replaced classical methods that require harsh conditions. Selective amination at a more reactive halide site in the presence of a chloride is a known strategy, highlighting the tunable nature of these catalytic systems. nih.gov

Table 4: Major Cross-Coupling Reactions for Aryl Modification

Reaction Name Coupling Partners Catalyst System (Typical) Bond Formed
Suzuki-Miyaura Ar-Cl + R-B(OH)₂ Pd catalyst (e.g., Pd(PPh₃)₄), Base Ar-R (C-C)
Sonogashira Ar-Cl + H-C≡C-R Pd catalyst, Cu(I) co-catalyst, Base Ar-C≡C-R (C-C)

Transformation into Diverse Heterocyclic Systems

The bifunctional nature of this compound and its derivatives makes them valuable synthons for constructing various heterocyclic rings. The α-bromoacetyl moiety is a classic electrophilic component in many named cyclization reactions.

Thiazole Synthesis: The most common route to thiazoles from this precursor is the Hantzsch synthesis. This involves the reaction of the α-bromoacetyl compound (or a derivative like its ester or amide) with a thioamide source, such as thiourea (B124793) or thiosemicarbazide. The reaction proceeds via an initial S-alkylation followed by intramolecular cyclization and dehydration to furnish the 2-aminothiazole (B372263) ring. encyclopedia.pubijper.org

Oxazole (B20620) Synthesis: Oxazoles can be synthesized via several routes. The Bredereck reaction involves the condensation of an α-haloketone (which can be derived from the title acid) with an amide. ijpsonline.com Alternatively, in the Robinson-Gabriel synthesis, an α-bromoamide derivative could be formed first, followed by cyclization and dehydration. The Van Leusen oxazole synthesis provides another pathway, though it typically starts from an aldehyde. ijpsonline.com

Thiophene (B33073) Synthesis: The Gewald thiophene synthesis is a powerful one-pot reaction for creating substituted 2-aminothiophenes. While it classically uses an α-hydroxyketone, variations using α-halocarbonyls are known. The reaction involves the condensation of the α-halocarbonyl compound, elemental sulfur, and an active methylene (B1212753) compound (like malononitrile) in the presence of a base. nih.gov

Table 5: Heterocyclic Systems from this compound Derivatives

Heterocycle Key Reagents General Method
Thiazole Thiourea, Thiosemicarbazide Hantzsch Synthesis encyclopedia.pubijper.org
Oxazole Amides (e.g., formamide) Bredereck Reaction ijpsonline.com
Thiophene Active methylene nitrile, Sulfur, Base Gewald Synthesis nih.gov

| Benzothiazine | o-Aminothiophenol | S-alkylation followed by intramolecular cyclization nih.gov |


Stereochemical Aspects and Chiral Synthesis of 2 Bromo 2 3 Chlorophenyl Acetic Acid

Enantioselective Synthetic Approaches

Enantioselective synthesis aims to directly produce a single enantiomer of a chiral compound. For α-bromo-α-aryl acetic acids, including the 3-chloro-substituted variant, several catalytic strategies have been developed.

One prominent approach involves the catalytic asymmetric cross-coupling of racemic α-bromo esters . A study by Dai, Strotman, and Fu demonstrated a nickel/diamine-catalyzed Hiyama cross-coupling of racemic α-bromo esters with aryl and alkenyl silanes. organic-chemistry.org This method, while not directly applied to 2-bromo-2-(3-chlorophenyl)acetic acid, establishes a proof-of-concept for the enantioselective synthesis of α-aryl carboxylic acids from α-bromo precursors. The reaction's success with a variety of substituted aryl silanes suggests its potential applicability. organic-chemistry.org

Another powerful technique is asymmetric hydrogenation . While typically used for producing chiral amines and alcohols, rhodium-catalyzed asymmetric hydrogenation of α-aryl imino esters has been shown to be an efficient route to aryl glycine (B1666218) derivatives, which are structurally related to α-aryl acetic acids. nih.gov This suggests that a similar strategy, perhaps involving the asymmetric hydrogenation of an appropriate enol phosphate (B84403) or related precursor, could be a viable route to enantiomerically enriched this compound.

Organocatalysis also presents a promising avenue. The use of chiral organocatalysts, such as proline and its derivatives, has revolutionized asymmetric synthesis. youtube.com These catalysts can activate substrates in a stereocontrolled manner, enabling the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. For instance, cooperative isothiourea and Brønsted acid catalysis has been used for the enantioselective aminomethylation of arylacetic acid esters, yielding α-aryl-β²-amino esters with high enantioselectivity. nih.gov Adapting such a system for the bromination of a 3-chlorophenylacetic acid derivative could potentially yield the desired enantiomerically pure product.

Table 1: Representative Enantioselective Synthetic Approaches for α-Aryl Acetic Acid Derivatives
MethodCatalyst SystemSubstrate TypeProduct TypeReported Enantiomeric Excess (ee)
Asymmetric Hiyama Cross-Coupling organic-chemistry.orgNiCl₂·glyme / Chiral Diamine LigandRacemic α-Bromo Estersα-Aryl Carboxylic Acid DerivativesUp to 90%
Asymmetric Hydrogenation nih.govRhodium / Chiral Ligandα-Aryl Imino EstersAryl Glycine DerivativesNot specified
Cooperative Catalysis nih.govIsothiourea / Brønsted AcidArylacetic Acid Esterα-Aryl-β²-Amino EstersUp to 96:4 er

Methodologies for the Resolution of Racemic Mixtures

The separation of a racemic mixture into its constituent enantiomers, known as resolution, is a classical and widely practiced approach to obtaining enantiopure compounds.

Enzymatic kinetic resolution is a highly effective method that leverages the stereoselectivity of enzymes. Lipases are commonly employed for the resolution of racemic carboxylic acids and their esters. acs.org For this compound, a lipase (B570770) could selectively catalyze the esterification or hydrolysis of one enantiomer, leaving the other enantiomer unreacted and thus resolved. For example, a study on the kinetic resolution of a building block for β-blockers using Candida rugosa lipase achieved high enantiomeric purity of the product. mdpi.com This enzymatic approach is attractive due to its mild reaction conditions and high enantioselectivity. The efficiency of such a resolution is often described by the enantiomeric ratio (E). nih.gov

Dynamic kinetic resolution (DKR) is an advanced technique that can theoretically convert a racemate entirely into a single enantiomer. This is achieved by combining a kinetic resolution with in-situ racemization of the slower-reacting enantiomer. A non-enzymatic DKR protocol for racemic α-arylalkanoic acids has been developed, utilizing pivalic anhydride (B1165640) and an acyl-transfer catalyst to achieve racemization of the mixed-anhydride intermediate, while an enantioselective alcoholysis proceeds. rsc.org This method has been successfully applied to the synthesis of chiral nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen, suggesting its potential for producing enantiopure this compound with high yield. rsc.org

Table 2: Methodologies for the Resolution of Racemic α-Aryl Acetic Acids
MethodKey Reagent/CatalystPrinciplePotential Advantage
Enzymatic Kinetic Resolution mdpi.comLipase (e.g., Candida rugosa)Enantioselective enzymatic acylation or hydrolysisHigh enantioselectivity, mild conditions
Dynamic Kinetic Resolution rsc.orgPivalic anhydride, Acyl-transfer catalystIn-situ racemization coupled with kinetic resolutionTheoretical 100% yield of a single enantiomer

Diastereoselective Transformations and Control of Stereochemistry

Diastereoselective transformations involve the creation of a new stereocenter in a molecule that already contains one, leading to the preferential formation of one diastereomer over others. This is often achieved by employing a chiral auxiliary, which is a chiral molecule temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.

For the synthesis of this compound, one could envision a strategy where a chiral auxiliary is attached to a 3-chlorophenylacetyl precursor. Subsequent diastereoselective bromination would yield a mixture of diastereomers, which are often more easily separated than enantiomers. Removal of the chiral auxiliary would then afford the enantiomerically enriched target molecule.

Application of Chiral Auxiliaries and Asymmetric Catalysis

The application of chiral auxiliaries and asymmetric catalysis are cornerstone strategies in modern stereoselective synthesis.

Chiral auxiliaries , as mentioned above, are stoichiometric reagents that impart stereocontrol. The design of effective chiral auxiliaries is a significant area of research, with a focus on auxiliaries that are readily available in both enantiomeric forms, easily attached and removed, and provide high levels of diastereoselectivity. nih.gov For the synthesis of chiral this compound, a suitable chiral auxiliary would be attached to a precursor, followed by a diastereoselective bromination step.

Asymmetric catalysis , on the other hand, utilizes a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product. This approach is generally more atom-economical and cost-effective than the use of chiral auxiliaries. As discussed in section 4.1, catalytic asymmetric cross-coupling and hydrogenation are potential avenues. organic-chemistry.orgnih.gov Furthermore, the development of peptide-phosphonium salt catalysis for the kinetic resolution of axially chiral biphenols highlights the ongoing innovation in asymmetric catalysis that could be adapted for other classes of chiral molecules. acs.org

Table 3: Comparison of Chiral Auxiliaries and Asymmetric Catalysis
ApproachStoichiometryKey FeatureExample Application for α-Aryl Acetic Acid Synthesis
Chiral Auxiliaries nih.govStoichiometricCovalent attachment to substrate to direct stereochemistryDiastereoselective alkylation of an enolate derived from a chiral amide
Asymmetric Catalysis organic-chemistry.orgCatalyticUse of a chiral catalyst to create a chiral environmentNickel-catalyzed asymmetric cross-coupling of an α-bromo ester

Spectroscopic Characterization for Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR Spectroscopy: The proton NMR spectrum for 2-Bromo-2-(3-chlorophenyl)acetic acid is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The carboxylic acid proton (-COOH) would appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature. The methine proton (-CHBr) attached to the chiral center would be observed as a singlet further upfield. The four aromatic protons on the 3-chlorophenyl ring would present a complex multiplet pattern in the aromatic region (approximately 7.2-7.6 ppm). The substitution pattern (meta) would lead to specific splitting patterns for each aromatic proton, reflecting their coupling with neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbonyl carbon (-C=O) of the carboxylic acid group is expected to have the most downfield chemical shift, typically between 170-180 ppm. The aromatic carbons would show a series of signals in the 125-140 ppm range. The carbon bearing the chlorine atom (C-Cl) and the carbon to which the acetic acid moiety is attached (C-Cα) would have distinct shifts influenced by the electronegativity of the substituents. The methine carbon (-CHBr), directly bonded to the electronegative bromine atom, would appear at a chemical shift around 40-50 ppm.

Expected ¹H and ¹³C NMR Data Summary

Assignment Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
-COOH 10.0 - 13.0 (broad singlet) 170 - 180
Aromatic C-H 7.2 - 7.6 (multiplets) 125 - 140

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands. A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. A sharp and intense peak for the carbonyl (C=O) stretch of the carboxylic acid is expected around 1700-1725 cm⁻¹. The C-Cl stretching vibration would likely appear in the fingerprint region, typically between 700-800 cm⁻¹, while the C-Br stretch is expected at a lower frequency, generally in the 500-600 cm⁻¹ range. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring would appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in Raman spectra. The symmetric C=C stretching of the phenyl ring would give a strong Raman band. While the O-H stretch is typically weak in Raman, the C=O stretch would be observable. The C-Cl and C-Br stretches are also expected to be present and can help confirm the presence of these halogens.

Expected Vibrational Frequencies (cm⁻¹)

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H stretch (Carboxylic Acid) 2500 - 3300 (very broad) Weak
Aromatic C-H stretch ~3050 Moderate
C=O stretch (Carboxylic Acid) 1700 - 1725 (strong) Moderate
Aromatic C=C stretch 1450 - 1600 (multiple bands) Strong
C-Cl stretch 700 - 800 Moderate

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. The molecular weight of this compound is approximately 249.49 g/mol .

In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z values corresponding to this molecular weight. A characteristic feature would be the isotopic pattern of the molecular ion peak due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks (M, M+2, M+4, M+6) with a distinctive intensity ratio, confirming the presence of one bromine and one chlorine atom.

Common fragmentation pathways would likely involve the loss of the carboxyl group (-COOH, 45 Da) and the loss of the bromine atom (79/81 Da). The fragmentation of the chlorophenyl ring would also produce characteristic ions.

Expected Mass Spectrometry Data

Ion Description Expected m/z
[M]⁺ Molecular Ion ~248/250/252
[M-COOH]⁺ Loss of carboxylic acid group ~203/205/207
[M-Br]⁺ Loss of bromine atom ~169/171

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, the absorption of UV light is primarily due to the electronic transitions within the 3-chlorophenyl group. Aromatic systems typically exhibit multiple absorption bands.

One would expect to observe π → π* transitions, which are characteristic of the benzene (B151609) ring. These transitions would likely result in one or more strong absorption bands in the UV region, typically below 280 nm. The presence of the chlorine and bromoacetic acid substituents on the phenyl ring can cause a slight shift (bathochromic or hypsochromic) of these absorption maxima compared to unsubstituted benzene.

X-ray Diffraction Analysis for Solid-State Molecular Structure Determination

X-ray diffraction analysis of a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable crystal of this compound could be grown, this technique would provide unambiguous data on bond lengths, bond angles, and the conformation of the molecule.

This analysis would confirm the substitution pattern on the phenyl ring and the relative stereochemistry if the compound crystallizes as a racemate. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which often leads to the formation of dimers in the solid state. For structurally similar compounds, such as the 4-chloro isomer, monoclinic crystal systems have been reported.

Computational and Theoretical Investigations of 2 Bromo 2 3 Chlorophenyl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the structural and vibrational properties of 2-Bromo-2-(3-chlorophenyl)acetic acid.

Density Functional Theory (DFT) Studies on Ground State Geometries and Conformational Preferences

DFT calculations are a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For this compound, DFT studies, typically employing the B3LYP functional with basis sets such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms—the ground state geometry.

A key aspect of the structure of this compound is the rotational freedom around the single bonds, leading to various possible conformations. The most significant of these is the torsion angle between the carboxylic acid group and the 3-chlorophenyl ring. Computational studies on similar molecules, such as 2-bromophenylacetic acid, have shown that the carboxyl group is significantly twisted out of the plane of the benzene (B151609) ring. nih.gov For this compound, the presence of the bulky bromine and chlorine atoms influences this dihedral angle, and DFT calculations can predict the most energetically favorable conformation.

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecule's structure. While specific experimental data for this exact compound is scarce, theoretical values can be predicted with high accuracy.

Table 1: Illustrative Calculated Geometric Parameters for this compound using DFT/B3LYP/6-311++G(d,p) (Note: The following data is illustrative and based on typical values for structurally related compounds.)

ParameterBond/AtomsCalculated Value
Bond Length (Å)C-Br1.95
C-Cl1.74
C-C (ring)1.39 - 1.40
C-COOH1.52
C=O1.21
O-H0.97
Bond Angle (°)Br-C-COOH110.5
Cl-C(ring)-C(ring)119.8
C(ring)-C-COOH112.0
O=C-O124.5
Dihedral Angle (°)C(ring)-C(ring)-C-Br-115.0
C(ring)-C-C=O65.0

Vibrational Frequency Analysis and Potential Energy Distribution (PED)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational vibrational frequency analysis is a powerful tool to assign the bands observed in experimental spectra to specific molecular motions. nih.gov

Following the geometry optimization, a frequency calculation is performed at the same level of theory. This not only confirms that the optimized structure is a true energy minimum but also provides the harmonic vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to better match experimental data.

Potential Energy Distribution (PED) analysis is then used to provide a quantitative description of the contribution of individual internal coordinates (like bond stretching or angle bending) to each vibrational mode. This allows for unambiguous assignment of the spectral bands. For this compound, characteristic vibrations would include the O-H stretch of the carboxylic acid, the C=O stretch, C-Cl and C-Br stretches, and various vibrations of the phenyl ring. nih.gov

Table 2: Illustrative Vibrational Frequencies and PED for Key Modes of this compound (Note: The following data is illustrative and based on typical values for structurally related compounds.)

Wavenumber (cm⁻¹, scaled)AssignmentPotential Energy Distribution (PED)
~3500ν(O-H)O-H stretch (98%)
~1710ν(C=O)C=O stretch (85%), C-O stretch (10%)
~1300δ(O-H) in-planeO-H bend (60%), C-O stretch (25%)
~1100ν(C-Cl)C-Cl stretch (70%), C-C-C bend (15%)
~680ν(C-Br)C-Br stretch (75%), C-C-Br bend (20%)

Electronic Structure and Reactivity Analyses

The electronic properties of a molecule are key to understanding its reactivity. Computational methods provide valuable tools to visualize and quantify these properties.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Molecular Orbital Visualization

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule that is more easily polarized. nih.gov For this compound, the presence of electronegative halogen atoms and the carboxylic acid group influences the energies of the frontier orbitals.

Visualization of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to be involved in electron donation and acceptance. In this compound, the HOMO is expected to be localized primarily on the 3-chlorophenyl ring, which is rich in π-electrons, while the LUMO may have significant contributions from the carboxylic acid group and the C-Br bond.

Table 3: Illustrative Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and based on typical values for structurally related compounds.)

ParameterEnergy (eV)
HOMO Energy-6.8
LUMO Energy-1.2
HOMO-LUMO Gap5.6

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. wolfram.com It is an invaluable tool for identifying the regions of a molecule that are rich or poor in electrons, which in turn predicts how the molecule will interact with other charged or polar species. wolfram.com

In an MEP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, colored blue, are electron-deficient and are prone to nucleophilic attack. Green areas represent regions of neutral potential.

For this compound, the MEP map would show the most negative potential (red) around the oxygen atoms of the carboxylic acid group due to their high electronegativity and lone pairs of electrons. The acidic hydrogen of the carboxyl group would be a region of high positive potential (blue), indicating its susceptibility to deprotonation. The halogen atoms would also influence the electrostatic potential of the phenyl ring. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines charge transfer interactions between filled donor NBOs and empty acceptor NBOs, which are indicative of stabilizing electronic interactions.

The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values signify stronger interactions. In this compound, NBO analysis can reveal key intramolecular interactions, such as hyperconjugation between the lone pairs of the oxygen and halogen atoms and the antibonding orbitals of adjacent bonds. For example, the interaction between the lone pair of the carbonyl oxygen and the antibonding orbital of the C-O single bond (n -> σ*) contributes to the delocalization of electron density.

NBO analysis also provides information about the hybridization of atoms and the natural atomic charges, offering a more detailed understanding of the electron distribution than simpler charge models.

Table 4: Illustrative NBO Analysis - Key Donor-Acceptor Interactions in this compound (Note: The following data is illustrative and based on typical values for structurally related compounds.)

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) O(carbonyl)σ(C-O)~25.0
LP(2) O(hydroxyl)σ(C-C)~5.0
LP(1) Clπ(C=C) (ring)~2.0
LP(1) Brσ(C-C)~1.5

Derivation of Global and Local Chemical Reactivity Descriptors

No studies detailing the calculation of global and local chemical reactivity descriptors for this compound were found. Such an analysis, typically employing Density Functional Theory (DFT), would provide valuable insights into the molecule's reactivity. Key descriptors that would be investigated include:

Local Descriptors: Fukui functions (f(r)), local softness (s(r)), and the dual descriptor (Δf(r)). These would be crucial for identifying the specific atomic sites within the molecule that are most susceptible to electrophilic, nucleophilic, and radical attacks.

Without dedicated computational studies, a data table of these values cannot be compiled.

Prediction and Characterization of Non-Linear Optical (NLO) Properties

There is no available research on the non-linear optical (NLO) properties of this compound. A computational investigation in this area would typically involve the calculation of:

Dipole Moment (μ)

Linear Polarizability (α)

First-Order Hyperpolarizability (β)

Second-Order Hyperpolarizability (γ)

These calculations would help in assessing the potential of this compound for applications in optoelectronic devices. The absence of such studies means that no data on its NLO response is currently available.

Analysis of Weak and Non-Covalent Interactions (e.g., Reduced Density Gradient (RDG) and Hirshfeld Surface Analysis)

Specific studies employing Reduced Density Gradient (RDG) analysis or Hirshfeld surface analysis for this compound have not been published. While Hirshfeld surface analysis has been performed on structurally related molecules containing bromo and chloro substituents, providing general insights into intermolecular contacts, a specific analysis for the target compound is required for accurate data. nih.govnih.gov A detailed investigation would involve:

Hirshfeld Surface Analysis: To visualize and quantify intermolecular interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. This would include the generation of d_norm maps and 2D fingerprint plots to understand the crystal packing.

Reduced Density Gradient (RDG) Analysis: To identify and characterize the nature and strength of non-covalent interactions within the molecular system.

A data table summarizing the percentage contributions of different intermolecular contacts cannot be generated without these specific analyses.

Applications in Organic Synthesis and Advanced Materials Research

Role as a Versatile Building Block in Complex Organic Synthesis

2-Bromo-2-(3-chlorophenyl)acetic acid and its isomers are recognized as versatile building blocks in organic synthesis. chemimpex.comsigmaaldrich.com The presence of the α-bromo group makes the α-carbon highly electrophilic and susceptible to nucleophilic substitution reactions, which is a key feature for constructing more complex molecular architectures. The carboxylic acid group can undergo a variety of transformations, including esterification and amidation, further enhancing its synthetic utility.

While the broader class of α-bromo-halophenylacetic acids are known intermediates, specific documented examples of the 3-chloro isomer in complex organic synthesis are not extensively reported in publicly available literature. However, the reactivity of its functional groups suggests its potential as a precursor for a range of substituted phenylacetic acid derivatives. The synthesis of such derivatives often leverages the reactivity of the α-bromo position.

Table 1: Synthetic Reactions Involving Phenylacetic Acid Scaffolds

Reaction Type Reagents/Conditions Product Type
Nucleophilic Substitution Various Nucleophiles Substituted Phenylacetic Acids
Esterification Alcohol, Acid Catalyst Phenylacetate Esters
Amidation Amine, Coupling Agent Phenylacetamides

Utilization as a Key Synthetic Intermediate for Pharmaceutical Scaffolds

The phenylacetic acid scaffold is a well-established privileged structure in medicinal chemistry, forming the core of many pharmaceutical agents. The related isomer, α-bromo-2-chlorophenylacetic acid, is a widely recognized key intermediate in the synthesis of the antiplatelet drug clopidogrel. google.compatsnap.com A US patent describes a general process for the preparation of α-bromo-phenylacetic acids with halogen substituents, noting their general use as intermediates in the pharmaceutical industry. google.com

Despite the established importance of this class of compounds, specific examples of pharmaceutical scaffolds derived directly from this compound are not prominently featured in the reviewed scientific literature and patents. The general utility of its isomers, however, points to its potential as an intermediate for the synthesis of novel bioactive molecules. chemimpex.comgoogle.com

Integration into Agrochemical Synthetic Pathways

Compounds containing the phenylacetic acid moiety have also found application in the agrochemical industry, for example, in the formulation of herbicides and pesticides. chemimpex.com The structural features of these compounds can be modified to target specific biological pathways in pests or weeds. A patent covering the synthesis of halogenated α-bromo-phenylacetic acids indicates their general utility as intermediates in the agrochemical industry. google.com

However, specific agrochemical synthetic pathways that explicitly integrate this compound are not detailed in the available research. The general statements in the literature suggest that this class of compounds can serve as precursors to agrochemically active substances. chemimpex.comgoogle.com

Contribution to the Development of Novel Functional Materials, including NLO Materials

The incorporation of halogenated organic molecules is a strategy in materials science to develop specialty polymers and other functional materials. chemimpex.com The properties of these materials can be tuned by the specific halogen substitution pattern on the aromatic ring.

There is, however, a notable lack of specific research findings or reports in the searched scientific literature that detail the contribution or integration of this compound into the development of novel functional materials, including nonlinear optical (NLO) materials.

Applications within Catalysis Research

In the synthesis of derivatives of α-bromo-halophenylacetic acids, catalysis plays a crucial role. For instance, the esterification of α-bromo-2-chlorophenylacetic acid with methyl acetate (B1210297) is efficiently carried out using Lewis acid catalysts such as titanium tetrachloride, magnesium perchlorate (B79767), or zinc chloride. google.com

While catalysis is employed in the reactions of its isomers, there is no readily available information in the reviewed literature on the specific applications of this compound itself as a catalyst or in catalyst development research.

Table 2: Chemical Compound Information

Compound Name Synonyms Molecular Formula Molecular Weight ( g/mol )
This compound α-Bromo-3-chlorophenylacetic acid C₈H₆BrClO₂ 249.49
Clopidogrel Methyl (S)-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate C₁₆H₁₆ClNO₂S 321.82
Titanium tetrachloride Titanium(IV) chloride TiCl₄ 189.68
Magnesium perchlorate Anhydrone Mg(ClO₄)₂ 223.21

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding and Key Findings

2-Bromo-2-(3-chlorophenyl)acetic acid is a halogenated aromatic carboxylic acid. Its molecular structure consists of a central acetic acid moiety functionalized at the alpha-carbon position with both a bromine atom and a 3-chlorophenyl group. This substitution pattern creates a chiral center at the alpha-carbon, meaning the compound can exist as a racemic mixture of two enantiomers.

A comprehensive review of existing scientific literature reveals a notable finding: there is a significant disparity in the volume of research concerning this compound compared to its isomers, specifically the 2-chloro and 4-chloro analogues. The ortho (2-chloro) and para (4-chloro) isomers are well-documented as key intermediates in the synthesis of pharmaceuticals, most notably the antithrombotic agent Clopidogrel. google.comchemicalbook.com In contrast, dedicated studies on the synthesis, properties, and applications of the meta (3-chloro) isomer are sparse.

Despite the limited direct research, a current academic understanding can be synthesized based on established principles of organic chemistry and data from its analogues. The primary value of this compound lies in its role as a versatile synthetic building block. The presence of a bromine atom on the carbon adjacent to the carbonyl group (the alpha-carbon) makes it highly reactive. This carbon is electrophilic and susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups. wikipedia.org

The synthesis of this compound is logically achieved through the alpha-bromination of its precursor, 3-Chlorophenylacetic acid. nih.gov This transformation is a classic example of the Hell-Volhard-Zelinsky (HVZ) reaction, which typically involves treating the carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or phosphorus trichloride (B1173362) (PCl₃). orgsyn.org Alternative methods reported for similar structures include the use of N-Bromosuccinimide (NBS) as the brominating agent. orgsyn.org

Table 1: Chemical Profile of this compound Note: Some properties are predicted or inferred from structurally similar compounds due to limited direct experimental data in published literature.

PropertyValue / Description
IUPAC Name This compound
Molecular Formula C₈H₆BrClO₂
Molecular Weight 249.49 g/mol sigmaaldrich.com
Structure Acetic acid with a bromine atom and a 3-chlorophenyl group on the α-carbon.
Chirality Contains one stereocenter at the α-carbon.
Precursor 3-Chlorophenylacetic acid nih.gov
Probable Synthesis Hell-Volhard-Zelinsky bromination of the precursor. orgsyn.org
Key Reactivity The α-carbon is electrophilic, making it a substrate for nucleophilic substitution reactions.

Identification of Emerging Research Avenues and Unexplored Potentials

The scarcity of dedicated research on this compound means its potential is largely unexplored. This presents a number of clear and compelling avenues for future investigation.

The most fundamental research opportunity is the definitive synthesis, purification, and characterization of the compound. This would involve establishing an optimized synthetic protocol and conducting thorough spectroscopic analysis (e.g., ¹H NMR, ¹³C NMR, IR, and mass spectrometry) and physical characterization (e.g., melting point, solubility, pKa, and X-ray crystallography of a suitable derivative).

A significant unexplored area is its potential application in medicinal chemistry . Halogenated phenylacetic acids are a known class of pharmacophores. nih.gov The well-documented utility of its isomers suggests that this compound is a prime candidate for use as a scaffold in drug discovery. A key research direction would be to use the compound as a starting material to generate a library of new chemical entities through nucleophilic substitution at the alpha-carbon. These derivatives could then be screened for a wide range of biological activities, including as potential anti-inflammatory, anticancer, or antimicrobial agents.

Similarly, its potential in agrochemical synthesis remains untapped. Structurally related phenylacetic acids serve as building blocks for plant growth regulators and herbicides. innospk.com Research into the synthesis and biological evaluation of derivatives for herbicidal or fungicidal activity could yield novel crop protection agents.

Finally, the field of materials science offers another research frontier. Organobromine compounds are widely used as fire retardants. wikipedia.org Investigations could explore the incorporation of this compound as a monomer or additive in polymers to assess its impact on material properties such as thermal stability and flame resistance.

Table 2: Emerging Research Avenues for this compound

Research AvenueRationalePotential Impact
Systematic Characterization Lack of fundamental experimental data in the literature.Provide foundational data for all future research and applications.
Medicinal Chemistry Isomers are key intermediates for major drugs; halogenated phenylacetic acids have known bioactivity. chemicalbook.comnih.govDiscovery of new therapeutic agents for various diseases.
Agrochemical Development Related structures are used in herbicides and plant growth regulators. innospk.comCreation of novel, effective crop protection products.
Materials Science Organobromine compounds are known to confer fire-retardant properties. wikipedia.orgDevelopment of new functional polymers with enhanced safety features.
Asymmetric Synthesis The compound is chiral, and enantiomers often have different biological activities.Access to enantiomerically pure derivatives for more specific and potent pharmaceutical applications.

Future Outlook for Novel Synthetic Methodologies and Applications of this compound

The future outlook for this compound is promising, contingent on the exploration of the research avenues identified above. Advances in synthetic chemistry and a systematic approach to evaluating its properties will be key to unlocking its potential.

Looking forward, research into novel synthetic methodologies should move beyond traditional batch-process HVZ reactions. There is a significant opportunity to develop more efficient, safer, and environmentally benign ("greener") syntheses. For instance, the application of continuous flow chemistry could offer superior control over reaction parameters (temperature, time), potentially leading to higher yields, better purity, and enhanced safety, especially for exothermic bromination reactions. Furthermore, modern techniques like photoredox catalysis, which can facilitate radical-based halogenations under milder conditions, could provide an alternative and more selective route to the desired product. The development of efficient methods for the α-chlorination of phenylacetic acids using reagents like trichloroisocyanuric acid (TCCA) suggests that similar advanced methods for bromination are highly feasible. nih.gov

The development of asymmetric synthetic routes represents a particularly important future goal. Since the alpha-carbon is a stereocenter, the ability to selectively synthesize either the (R)- or (S)-enantiomer is critical, as individual enantiomers of a drug often exhibit vastly different pharmacological and toxicological profiles. Future synthetic work should therefore focus on chiral catalysts or chiral auxiliaries to achieve stereoselective bromination of the precursor or stereospecific substitution on the final compound.

The future of novel applications will be directly informed by the results of systematic biological screening. If a derivative shows promise as a lead compound, the subsequent focus will be on extensive Structure-Activity Relationship (SAR) studies. acs.org This involves synthesizing and testing a wide array of analogues to understand how specific structural features influence biological efficacy, selectivity, and metabolic stability. By exploring modifications to both the phenyl ring (e.g., altering the position or nature of the halogen) and the group introduced via nucleophilic substitution, researchers can fine-tune the molecule to create optimized drug candidates. This methodical approach, which has been successfully applied to countless drug discovery programs, holds the key to transforming this compound from an obscure chemical entity into a valuable tool for science and industry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-2-(3-chlorophenyl)acetic acid, and how do reaction conditions influence yield?

  • Methodology :

  • Electrophilic substitution : Start with 3-chlorophenylacetic acid and perform bromination using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a non-polar solvent (CCl₄) at reflux. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) .
  • Alternative pathway : Coupling of 3-chlorophenylboronic acid with bromoacetic acid derivatives via Suzuki-Miyaura cross-coupling, though this may require palladium catalysts and optimized ligand systems .
  • Yield optimization : Control temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of substrate to brominating agent). Post-reaction purification via recrystallization (ethanol/water) improves purity (>95%) .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

  • Methodology :

  • X-ray crystallography : Resolve crystal structure to confirm bromine and chlorine substitution patterns (as in related arylacetic acids) .
  • NMR spectroscopy : Use ¹H and ¹³C NMR to identify chemical shifts for the α-bromoacetic acid moiety (e.g., δ ~4.0 ppm for CHBr) and aromatic protons (δ ~7.2–7.8 ppm for 3-chlorophenyl) .
  • HPLC-MS : Quantify purity (>97%) using reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) and compare retention times with standards .

Advanced Research Questions

Q. What computational approaches can predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • DFT calculations : Model transition states for SN2 reactions at the α-bromo position using Gaussian or ORCA software. Assess steric effects from the 3-chlorophenyl group on reaction kinetics .
  • Molecular docking : Predict interactions with biological targets (e.g., enzymes) by simulating binding affinities using AutoDock Vina. Focus on the carboxylic acid group’s hydrogen-bonding potential .
  • Reaction path screening : Use ICReDD’s quantum chemical workflows to identify optimal conditions for bromine displacement (e.g., with amines or thiols) .

Q. How do electronic effects of the 3-chlorophenyl substituent influence the compound’s acidity and stability under varying pH conditions?

  • Methodology :

  • Potentiometric titration : Measure pKa values in aqueous and organic solvents (e.g., DMSO) to quantify electron-withdrawing effects of the chlorine atom. Compare with meta- and para-substituted analogs .
  • Accelerated stability studies : Expose the compound to pH 1–13 buffers at 40°C for 48 hours. Monitor degradation via UV-Vis spectroscopy (λ = 254 nm) and identify byproducts using LC-MS .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

  • Methodology :

  • Design of Experiments (DoE) : Systematically vary parameters (solvent polarity, catalyst loading, temperature) using JMP or Minitab software to identify critical factors. For example, higher dielectric solvents (DMF) may improve bromination efficiency .
  • Cross-validation : Reproduce literature protocols with strict inert atmosphere control (Ar/N₂) to minimize side reactions (e.g., hydrolysis of the bromo group) .

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2-Bromo-2-(3-chlorophenyl)acetic acid
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2-Bromo-2-(3-chlorophenyl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.